![molecular formula C25H21ClN2O4S B2959614 {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate CAS No. 318247-48-2](/img/structure/B2959614.png)
{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate
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Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of this exact compound, related compounds have been synthesized through various methods. For example, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide in acetic acid can yield 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available .Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound "{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate" is involved in various synthetic pathways for creating heterocyclic compounds, showcasing its versatility in organic synthesis. Research indicates that heterocyclic sulfones undergo sulfur dioxide extrusion, forming heterocyclic o-quinodimethanes, which are crucial intermediates in organic synthesis (Chaloner et al., 1992). Such processes are integral for the development of complex molecular structures in medicinal chemistry and material science.
Antimicrobial Activity
Compounds based on the pyrazole sulfonamide structure have shown significant antimicrobial activity. For instance, the synthesis of new heterocycles based on a similar pyrazole backbone demonstrated potential antibacterial properties, highlighting the role of these compounds in developing new antimicrobial agents (El‐Emary et al., 2002).
Pharmaceutical Research
The structural motif of "{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate" is found in molecules with significant pharmacological activities. For instance, derivatives of 1,5-diarylpyrazole, which share a similar structural framework, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory process. This research has led to the development of notable pharmaceuticals like celecoxib (Penning et al., 1997).
Material Science Applications
The structural and electronic properties of compounds containing the "{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl" moiety have been extensively studied, revealing their potential in material science applications. For example, quantum mechanical calculations and spectroscopic investigations of related compounds offer insights into their molecular electrostatic potential, non-linear optical properties, and reactivity, which are valuable for designing advanced materials and molecular electronics (Govindasamy & Gunasekaran, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that such compounds can undergo various reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .
properties
IUPAC Name |
[1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-17-12-14-19(15-13-17)33(30,31)24-21(16-32-25(29)20-10-6-7-11-22(20)26)23(27-28(24)2)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQZFHVAMQUUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate |
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